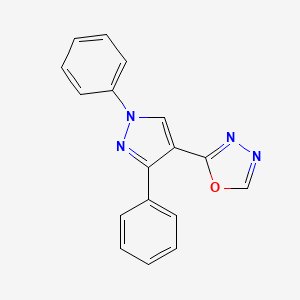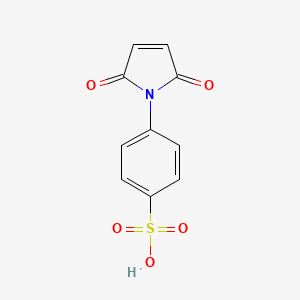
N-(4-Sulfophenyl)maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonic acid is a chemical compound that features a maleimide group attached to a benzene ring with a sulfonic acid substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonic acid typically involves the reaction of maleic anhydride with aniline derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate maleamic acid, which cyclizes to form the maleimide ring. The sulfonic acid group can be introduced through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with reduced sulfonic acid groups.
Applications De Recherche Scientifique
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonic acid has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as thermal stability and resistance to degradation.
Pharmaceuticals: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It is used in the development of advanced materials, including coatings and adhesives, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonic acid involves its ability to interact with various molecular targets through its functional groups. The maleimide group can form covalent bonds with nucleophiles, while the sulfonic acid group can participate in ionic interactions. These interactions enable the compound to modify the properties of polymers, inhibit enzyme activity, or alter cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound has a carboxylic acid group instead of a sulfonic acid group.
N-Phenylmaleimide: Similar structure but lacks the sulfonic acid group.
4-Nitrophenylmaleimide: Contains a nitro group instead of a sulfonic acid group.
Uniqueness
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties such as increased solubility in water and enhanced reactivity in certain chemical reactions. This makes it particularly useful in applications where these properties are desirable.
Propriétés
Numéro CAS |
1886-76-6 |
|---|---|
Formule moléculaire |
C10H7NO5S |
Poids moléculaire |
253.23 g/mol |
Nom IUPAC |
4-(2,5-dioxopyrrol-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C10H7NO5S/c12-9-5-6-10(13)11(9)7-1-3-8(4-2-7)17(14,15)16/h1-6H,(H,14,15,16) |
Clé InChI |
PHRHHNWLDSHEOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=O)C=CC2=O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12898048.png)
![(Z)-2-(But-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12898054.png)
![2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B12898061.png)
![2,2-Dimethyl-3-[3-(2-methyl-4-oxopentan-2-yl)-1,2-oxazol-5-yl]propanamide](/img/structure/B12898066.png)
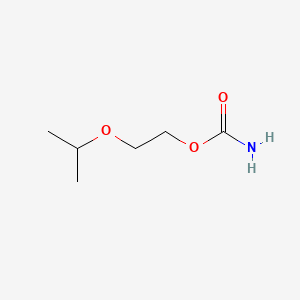
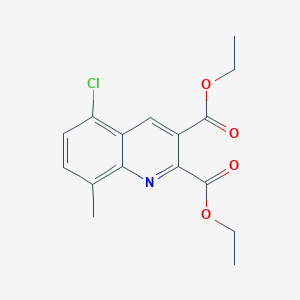

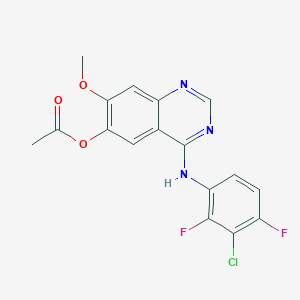
![4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12898104.png)
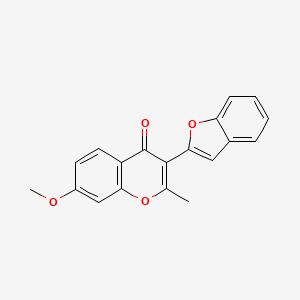
![N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine](/img/structure/B12898128.png)
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12898129.png)
![2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12898137.png)
